2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine
Description
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is a heterocyclic amine featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position and an ethanamine side chain at the 5-position. This compound is structurally distinct due to the presence of the dioxane ring, which imparts rigidity and modulates electronic properties. Such characteristics make it valuable in medicinal chemistry for drug design, particularly in targeting central nervous system (CNS) receptors or as a precursor for bioactive molecules .
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYMPZFVWYHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927663-67-0 | |
| Record name | 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine typically involves the following steps:
Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce a dioxane derivative.
Amination: The dioxane derivative is then aminated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Produces primary and secondary amines.
Substitution: Produces substituted amines and other derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Ethan-1-amine Derivatives
The ethan-1-amine backbone is a common motif in bioactive compounds. Below is a comparative analysis of structurally related molecules:
Table 1: Structural Analogues and Key Differences
Key Observations :
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Biological Activity
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by the presence of a dioxane ring, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- CAS Number : 4728-12-5
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections detail its pharmacological properties and mechanisms.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions could be beneficial in treating mood disorders.
- Antioxidant Activity : The dioxane structure may confer antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, which could be a significant therapeutic benefit for conditions such as arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmission.
- Enzymatic Inhibition : It might inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
